(Acetoxy)cyclohexyldiphenylstannane
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Overview
Description
(Acetoxy)cyclohexyldiphenylstannane is an organotin compound characterized by the presence of an acetoxy group, a cyclohexyl group, and two phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetoxy)cyclohexyldiphenylstannane typically involves the reaction of cyclohexyldiphenylstannane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclohexyldiphenylstannane+Acetic Anhydride→this compound+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Acetoxy)cyclohexyldiphenylstannane undergoes various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclohexyldiphenylstannane.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyldiphenylstannane.
Substitution: Formation of various substituted organotin compounds.
Scientific Research Applications
(Acetoxy)cyclohexyldiphenylstannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Acetoxy)cyclohexyldiphenylstannane involves its interaction with molecular targets through the acetoxy group. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tin atom in the compound can also form coordination complexes with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyldiphenylstannane: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Diphenyltin diacetate: Contains two acetoxy groups, offering different reactivity and applications.
Tributyltin acetate: Another organotin compound with distinct properties and uses.
Uniqueness
(Acetoxy)cyclohexyldiphenylstannane is unique due to the presence of both cyclohexyl and acetoxy groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Properties
CAS No. |
69642-26-8 |
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Molecular Formula |
C20H24O2Sn |
Molecular Weight |
415.1 g/mol |
IUPAC Name |
[cyclohexyl(diphenyl)stannyl] acetate |
InChI |
InChI=1S/C6H11.2C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h1H,2-6H2;2*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
NUMBPFVAIKYWBB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Sn](C1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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